1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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Overview
Description
1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a phenyl group, and a tetrazole ring attached to a piperazine core. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, such asE. coli topoisomerase II DNA gyrase B .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Similar compounds have shown to exhibit a broad range of pharmacological activities including anticancer, antitubercular, antimalarial, and antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight, as reported, is 235284 Da , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Similar compounds have shown good-to-excellent antimicrobial activity against various bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole has been evaluated as a potential green organic corrosion inhibitor to reduce the effects of corrosion on the reinforcing steel in concrete . The optimal concentration in synthetic pore solution with 2 M NaCl was found to be 3 mM with an efficiency of 85.2% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile in the presence of a suitable catalyst to form 1-phenyl-1H-1,2,3,4-tetrazole.
N-Alkylation of Piperazine: The piperazine core can be alkylated using benzyl chloride to form N-benzylpiperazine.
Coupling Reaction: The final step involves the coupling of the tetrazole derivative with N-benzylpiperazine under appropriate reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound can be used to probe the structure-activity relationships of piperazine derivatives.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-phenyl-1H-1,2,3-triazole: This compound is similar in structure but contains a triazole ring instead of a tetrazole ring.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol: Another similar compound with a triazole ring and an additional hydroxyl group.
Uniqueness
1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its triazole analogs. The tetrazole ring can act as a hydrogen bond donor and acceptor, offering various binding interactions with target molecules.
Properties
IUPAC Name |
1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFGUXYCCWUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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